[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride
Description
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine hydrochloride is a bicyclic amine derivative featuring a rigid norbornane-like scaffold (bicyclo[2.2.1]heptane) substituted with a trifluoromethyl group at the 4-position and a primary amine moiety at the 1-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and materials science applications. The trifluoromethyl group contributes to electron-withdrawing effects, influencing lipophilicity and metabolic stability, while the bicyclic structure imposes steric constraints that may improve target specificity .
Properties
IUPAC Name |
[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N.ClH/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8;/h1-6,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDRITJRQFWSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of EN300-7431820 are currently unknown. The compound’s name suggests it may contain a trifluoromethyl group, which is commonly found in many pharmaceuticals. .
Mode of Action
Generally, compounds with a trifluoromethyl group can interact with their targets in various ways, such as blocking the reuptake of neurotransmitters. .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Biochemical pathways involve complex interactions between various molecules, and the impact of a specific compound depends on its precise mode of action.
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stabilityFactors such as temperature, ph, and the presence of other molecules can significantly influence a compound’s activity.
Biological Activity
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride, commonly referred to as FbPAM-HCl, is a bicyclic amine that has garnered interest in various fields of research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H15ClF3N
- Molecular Weight : 229.67 g/mol
- CAS Number : 2361635-16-5
- Physical State : White crystalline powder, soluble in water
Synthesis and Characterization
The synthesis of FbPAM-HCl involves multiple steps, typically beginning with the formation of the bicyclic core through a Diels-Alder reaction, followed by the introduction of the trifluoromethyl group via nucleophilic substitution. The final product is obtained by reacting the intermediate with hydrochloric acid.
Synthetic Route Summary
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Diels-Alder | Cyclopentadiene, maleic anhydride |
| 2 | Nucleophilic Substitution | Trifluoromethyl iodide |
| 3 | Hydrochlorination | HCl |
Biological Activity
FbPAM-HCl exhibits significant biological activity primarily through its interaction with the sigma-1 receptor. This receptor plays a crucial role in various cellular processes, including:
- Neurotransmitter Regulation : Modulates neurotransmitter release, impacting mood and cognition.
- Ion Channel Activity : Influences ion channel dynamics, which can affect neuronal excitability.
- Cell Survival Mechanisms : Involved in protecting cells from apoptosis under stress conditions.
The trifluoromethyl group enhances the lipophilicity of FbPAM-HCl, allowing it to penetrate cell membranes more effectively. This structural feature facilitates interactions with hydrophobic regions of proteins and membranes, leading to modulation of enzyme activities and receptor functions.
Case Studies and Research Findings
Recent studies have highlighted various aspects of FbPAM-HCl's biological activity:
- Neuroscience Research : In vitro studies demonstrated that FbPAM-HCl acts as a selective agonist for the sigma-1 receptor, exhibiting potential neuroprotective effects against oxidative stress in neuronal cell lines .
- Anti-inflammatory Properties : Animal models have shown that FbPAM-HCl can reduce inflammation markers in conditions like arthritis, suggesting its therapeutic potential in inflammatory diseases .
- Anticonvulsant Effects : Experimental trials indicated that FbPAM-HCl may possess anticonvulsant properties, providing a basis for further exploration in epilepsy treatment .
Toxicity and Safety Profile
While initial studies indicate low acute toxicity for FbPAM-HCl, chronic exposure requires careful evaluation due to potential adverse effects on liver and kidney function. Safety assessments are crucial for its application in research settings.
Applications in Research and Industry
FbPAM-HCl is utilized in various scientific experiments:
- Neuroscience Studies : As a tool compound for studying sigma-1 receptor functions.
- Synthesis of Novel Compounds : Serves as a precursor for synthesizing other biologically active molecules.
- Pharmaceutical Development : Investigated for potential therapeutic applications in neurodegenerative diseases and pain management.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Notes:
- Synthetic Routes: The target compound’s bicyclo[2.2.1]heptane core is synthesized via Diels-Alder reactions or enzymatic methods, while analogs like the pyridine derivative use nucleophilic substitution (e.g., hydroxylamine hydrochloride in ethanol/NaOH) .
- Pharmacological Potential: The bicyclo[2.2.1]heptane derivative’s rigidity may enhance binding to G-protein-coupled receptors (GPCRs), similar to sertraline intermediates , whereas pyridine-based analogs show promise in kinase inhibition .
Critical Analysis of Substituent Effects
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity across all analogs but reduces solubility in polar solvents .
- Bicyclic vs. Monocyclic Cores: Bicyclo[2.2.1]heptane derivatives exhibit superior target selectivity over flexible cyclohexane or aromatic analogs due to restricted conformational freedom .
- Salt Form : Hydrochloride salts universally improve aqueous solubility (e.g., 10–20 mg/mL in water for the target compound) but may introduce hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
